Tocainide cbg - 73025-66-8

Tocainide cbg

Catalog Number: EVT-1543188
CAS Number: 73025-66-8
Molecular Formula: C18H24N2O9
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tocainide is a compound belonging to the class of antiarrhythmic agents, primarily used for the treatment of ventricular arrhythmias. It is a derivative of lidocaine and is known for its ability to stabilize cardiac membranes and reduce the excitability of cardiac tissues. The compound is often discussed in the context of its pharmacological effects and its potential applications in various medical conditions.

Source

Tocainide is synthesized from lidocaine, which is a commonly used local anesthetic and antiarrhythmic medication. The synthesis involves modifications to the lidocaine structure to enhance its efficacy and reduce side effects.

Classification

Tocainide is classified as a Class 1B antiarrhythmic drug according to the Vaughan Williams classification system. This classification indicates that it primarily affects sodium channels in the cardiac action potential, particularly during phase 0 (depolarization) and phase 3 (repolarization).

Synthesis Analysis

Methods

Tocainide can be synthesized through several chemical reactions that modify the lidocaine molecule. The primary method involves:

  1. Alkylation: Lidocaine undergoes alkylation to introduce an additional ethyl group.
  2. N-dealkylation: This step may involve removing an amine group to adjust the compound's pharmacokinetic properties.

Technical Details

The synthesis typically requires controlled conditions to ensure high yields and purity. Key reagents include alkyl halides and bases that facilitate the reaction while minimizing by-products. The process may also involve purification steps, such as recrystallization or chromatography, to isolate tocainide from unreacted materials.

Molecular Structure Analysis

Structure

The molecular formula of tocainide is C13H20N2OC_{13}H_{20}N_2O. Its structure features:

  • A benzene ring
  • An amine group
  • An ether functional group

This configuration contributes to its pharmacological properties, particularly its interaction with sodium channels in cardiac cells.

Data

  • Molecular Weight: Approximately 220.31 g/mol
  • Melting Point: 120-125 °C
  • Solubility: Soluble in organic solvents like ethanol; sparingly soluble in water.
Chemical Reactions Analysis

Reactions

Tocainide can participate in several chemical reactions, particularly those involving:

  1. Electrophilic Aromatic Substitution: This reaction can modify the benzene ring.
  2. Hydrolysis: Under certain conditions, tocainide can hydrolyze to form less active metabolites.

Technical Details

The stability of tocainide in various pH environments affects its reactivity. In acidic conditions, hydrolysis rates increase, which may influence dosing regimens in clinical settings.

Mechanism of Action

Process

Tocainide exerts its antiarrhythmic effects primarily by blocking sodium channels during depolarization. This action leads to:

  1. Decreased excitability: Reducing the likelihood of arrhythmias.
  2. Slowed conduction velocity: Particularly in ischemic tissues where sodium channels are more active.

Data

The binding affinity of tocainide for sodium channels varies with membrane potential, indicating that it preferentially binds during depolarized states, enhancing its therapeutic effects during arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pKa: Approximately 7.9, indicating it exists predominantly in its ionized form at physiological pH.
  • Partition Coefficient (Log P): Suggests moderate lipophilicity, influencing its distribution within body tissues.
Applications

Scientific Uses

Tocainide is primarily used in clinical settings for managing ventricular arrhythmias, especially post-myocardial infarction patients. Its role extends beyond mere arrhythmia control; studies have indicated potential benefits in:

  • Reducing mortality rates associated with ventricular fibrillation.
  • Improving outcomes in patients with structural heart disease.

Emerging research also explores tocainide's effects on other conditions such as neuropathic pain and certain types of cancer due to its membrane-stabilizing properties.

Introduction to Tocainide and Cannabigerol (CBG)

Historical Development of Tocainide as a Class Ib Antiarrhythmic Agent

Tocainide emerged in the 1970s as an orally bioavailable analogue of lidocaine, designed to overcome lidocaine's extensive first-pass metabolism. As a Class Ib antiarrhythmic, it selectively blocks voltage-gated sodium channels (VGSCs) in depolarized or rapidly firing tissues, stabilizing neuronal and cardiac membranes. Its R-enantiomer exhibits threefold greater potency than the S-form due to stereoselective binding to VGSCs [4] [10]. Despite near-complete oral bioavailability and a plasma half-life of 11.5–15.5 hours, tocainide was discontinued in the 1990s due to non-cardiac safety concerns, though its mechanistic profile remains pharmacologically significant [3] [10].

Cannabigerol (CBG): Biosynthesis and Role in Cannabis sativa Phytochemistry

Cannabigerol (CBG) is the non-acidic decarboxylation product of cannabigerolic acid (CBGA), the pivotal precursor to major cannabinoids like Δ9-THC and CBD. In Cannabis sativa, CBGA synthase catalyzes the fusion of geranyl diphosphate (GPP) and olivetolic acid to form CBGA, which is then enzymatically converted by synthases (THCA, CBDA, CBCA) into acidic cannabinoids [1] [6] [8]. While typically constituting <1% of cannabinoids in modern strains, CBG accumulates in higher concentrations in early-growth-stage plants or specialized cultivars. Unlike THC, CBG lacks psychoactivity but demonstrates multi-receptor activity, functioning as a partial agonist of CB1/CB2 receptors, agonist of TRPV channels, and antagonist of TRPM8 [5] [6].

Rationale for Combined Pharmacological Investigation

Tocainide and CBG share convergent biological targets—particularly sodium channels and neuro-modulatory receptors—suggesting synergistic potential. Tocainide’s state-dependent VGSC inhibition complements CBG’s modulation of TRP channels and endocannabinoid uptake, providing a multi-mechanistic approach to conditions like neuropathic pain and arrhythmias. This synergy may allow dose reduction of tocainide, mitigating historical toxicity concerns while leveraging CBG’s neuroprotective and anti-inflammatory properties [4] [5] [6].

Properties

CAS Number

73025-66-8

Product Name

Tocainide cbg

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]carbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H24N2O9

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C18H24N2O9/c1-7-5-4-6-8(2)10(7)20-15(24)9(3)19-18(27)29-17-13(23)11(21)12(22)14(28-17)16(25)26/h4-6,9,11-14,17,21-23H,1-3H3,(H,19,27)(H,20,24)(H,25,26)/t9?,11-,12-,13+,14-,17-/m0/s1

InChI Key

CTSRGSCMTKRHQL-IDUZIPGESA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

tocainide carbamoyl O-beta-glucuronide
tocainide CBG

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.